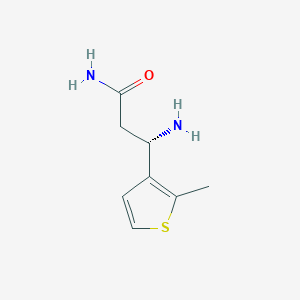

(3S)-3-Amino-3-(2-methylthiophen-3-yl)propanamide

Description

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-methylthiophen-3-yl)propanamide |

InChI |

InChI=1S/C8H12N2OS/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)/t7-/m0/s1 |

InChI Key |

QTGVGSQOBJQZAD-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=C(C=CS1)[C@H](CC(=O)N)N |

Canonical SMILES |

CC1=C(C=CS1)C(CC(=O)N)N |

Origin of Product |

United States |

Biological Activity

(3S)-3-Amino-3-(2-methylthiophen-3-yl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2OS, with a molecular weight of approximately 184.26 g/mol. It features a thiophene ring substituted with a methyl group at the 2-position and an amino-propanamide moiety at the 3-position. This unique structure may confer distinct biological properties compared to similar compounds.

Research indicates that this compound may interact with various biological macromolecules, including enzymes and receptors. The compound's thiophene moiety is known for its diverse biological activities, which can include:

- Enzyme Inhibition : The compound may modulate the activity of specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It could bind to various receptors, influencing cellular signaling processes.

Anticancer Potential

The compound's ability to inhibit specific cellular pathways may also extend to anticancer applications. Similar compounds have been reported to target cancer cell proliferation by interfering with mitotic processes. For example, compounds targeting the HSET (KIFC1) protein have demonstrated micromolar inhibition in vitro, leading to multipolar spindle formation in cancer cells .

Comparative Analysis

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (3R)-3-Amino-3-(2-methylfuran-3-yl)propanamide | C8H12N2O | Contains a furan ring; potential for different biological activities due to oxygen substitution. |

| (3S)-3-Amino-3-(5-methylthiophen-3-yl)propanamide | C8H12N2OS | Variation in methyl group position may affect reactivity and biological activity. |

| (3S)-3-Amino-3-(2,5-dimethylthiophen-3-YL)propanamide | C10H14N2OS | Features additional methyl groups; may enhance lipophilicity and alter pharmacokinetics. |

Case Studies and Research Findings

- Inhibition Studies : Research has indicated that compounds similar to this compound can inhibit key enzymes involved in bacterial virulence, such as those in the type III secretion system (T3SS). These findings suggest that this compound may also possess similar inhibitory effects .

- Pharmacological Characterization : A study focusing on related compounds demonstrated their ability to disrupt critical cellular functions in cancer cells by targeting specific proteins involved in mitosis. This highlights the potential of this compound as a candidate for further pharmacological investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl Substituents

(3S)-3-Amino-3-(2-chlorophenyl)propanamide hydrochloride (CAS 1384424-50-3)

- Molecular Formula : C₉H₁₂Cl₂N₂O

- Molecular Weight : 235.11 g/mol

- Key Features :

- Substitution at the 2-chlorophenyl position introduces steric hindrance and electron-withdrawing effects.

- The hydrochloride salt enhances solubility in polar solvents compared to the free base.

(3S)-3-Amino-3-(4-chlorophenyl)propanamide (CAS 1308301-15-6)

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 198.65 g/mol

- Comparison :

Analogues with Modified Backbones or Functional Groups

Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS 1245606-65-8)

- Molecular Formula: C₁₀H₁₃Cl₂NO₂

- Molecular Weight : 250.12 g/mol

- Key Features :

- Methyl ester replaces the amide group, altering hydrogen-bonding capacity and hydrolytic stability.

- The 3-chlorophenyl substituent introduces meta-directed electronic effects.

- Comparison :

(S)-3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide (CAS 2322943-52-0)

Research Findings and Implications

- Bioactivity : Chlorophenyl analogues (e.g., CAS 1308301-15-6) have shown promise in preliminary enzyme inhibition assays, likely due to halogen-bonding interactions. The target compound’s methylthiophene group may mimic these interactions while offering improved metabolic stability .

- Solubility vs. Permeability : The sulfone-containing analogue (CAS 2322943-52-0) highlights a trade-off: increased aqueous solubility but reduced cell membrane penetration compared to the target compound .

- Synthetic Feasibility : The methyl ester derivative (CAS 1245606-65-8) demonstrates the versatility of modifying the backbone for prodrug development, though the amide group in the target compound is more stable under physiological conditions .

Preparation Methods

Construction of the Thiophene-Substituted Propanamide Backbone

- Starting Materials: Thiophene derivatives such as 2-methylthiophene or its halogenated precursors are commonly used as aromatic building blocks.

- Functionalization: Introduction of the amino and amide groups at the β-position relative to the thiophene ring is achieved through α-substitution reactions on the propanamide chain.

Chiral Synthesis and Resolution

- Chiral Induction: The (3S) stereochemistry is introduced either by using chiral starting materials or chiral catalysts in asymmetric synthesis.

- Resolution: If racemic mixtures are formed, chiral resolution techniques such as crystallization with chiral acids or chromatographic separation on chiral stationary phases are employed.

Typical Synthetic Route (Generalized)

- Esterification: Formation of the corresponding ester from a carboxylic acid precursor under acidic catalysis, often using alcohol solvents like methanol or ethanol.

- Protection: Protection of reactive groups (e.g., amino or hydroxyl groups) using acyl chlorides or other protecting agents to prevent side reactions during subsequent steps.

- Ammonolysis: Conversion of esters or protected intermediates to the amide via reaction with ammonia solution under reflux conditions.

- Deprotection: Removal of protecting groups to yield the free amino amide.

- Purification: Isolation of the final product by extraction, crystallization, and chromatographic techniques.

Example Synthesis from Literature

According to Vulcanchem data on a closely related compound 3-amino-3-(5-methylthiophen-3-yl)propanamide, the synthesis requires careful temperature control and solvent selection to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used for characterization.

Esterification of hydroxymethyl derivatives under acid catalysis, followed by protection with acyl chlorides, ammonia treatment, and purification, has been demonstrated as an efficient route for similar amino amides.

Data Table: Summary of Key Preparation Steps and Conditions

| Step No. | Process | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|---|

| 1 | Esterification | Hydroxymethyl acid + Methanol, acid catalyst (HCl, H2SO4), reflux 6h | Formation of methyl ester intermediate | Solvent: methanol or ethanol; temperature control critical |

| 2 | Protection | Acyl chlorides + base (alkali), suitable solvent (e.g., dichloromethane) | Protect reactive groups for selective reactions | Prevents side reactions during ammonolysis |

| 3 | Ammonolysis | Ammonia solution, reflux 6h | Conversion of ester to amide | Yields amino amide intermediate |

| 4 | Deprotection | Acid/base treatment or catalytic hydrogenation | Removal of protecting groups | Final free amino amide obtained |

| 5 | Purification | Extraction, crystallization, chromatography | Isolation of pure (3S)-enantiomer | Enantiomeric purity confirmed by chiral HPLC |

Professional and Authoritative Sources

- PubChem database provides structural and physicochemical data for related amino amides.

- Vulcanchem offers practical synthesis insights including reaction conditions and analytical characterization for thiophene-containing amino amides.

- Patent literature (e.g., CN102477002B) details esterification, protection, and ammonolysis steps applicable to amino amide synthesis.

- Additional patent and chemical literature describe similar preparation methods emphasizing chiral synthesis and purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(2-methylthiophen-3-yl)propanamide, considering stereochemical control?

- Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of the 2-methylthiophen-3-yl moiety. Key steps include:

- Coupling reactions using agents like EDC/HOBt to form the amide bond under mild conditions, ensuring minimal racemization .

- Chiral resolution via enzymatic or chemical methods (e.g., chiral HPLC) to isolate the (3S)-enantiomer .

- Protection/deprotection strategies (e.g., Boc for the amino group) to prevent side reactions during synthesis .

- Validation: Monitor reaction progress using TLC and LC-MS, with final purity assessed via NMR (>98% purity) and chiral HPLC (enantiomeric excess >99%) .

Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with NOESY experiments resolving stereochemistry .

- Chiral HPLC: Quantify enantiomeric purity using columns like Chiralpak IA/IB under isocratic conditions .

- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer:

- FT-IR Spectroscopy: Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- X-ray Crystallography: Resolve 3D conformation and intermolecular interactions in crystalline form .

- UV-Vis Spectroscopy: Analyze electronic transitions influenced by the thiophene ring (λmax ~250–280 nm) .

Advanced Research Questions

Q. What strategies are effective in elucidating the interaction mechanisms between this compound and enzyme targets?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases or proteases), focusing on hydrogen bonds between the amide group and catalytic residues .

- Enzyme Inhibition Assays: Measure IC50 values via fluorometric or colorimetric assays (e.g., NADH-coupled reactions for oxidoreductases) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess affinity and stoichiometry .

Q. How can conflicting data regarding the compound’s bioactivity be resolved through experimental design?

- Methodological Answer:

- Orthogonal Assays: Use complementary methods (e.g., cell viability assays + target-specific enzymatic assays) to validate bioactivity .

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., methylthiophene → furan substitution) to isolate critical functional groups .

- Dose-Response Curves: Test across a broad concentration range (nM–mM) to identify off-target effects .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns trajectories to assess stability and binding free energy (MM-PBSA/GBSA) .

- QSAR Modeling: Develop models using descriptors like LogP, polar surface area, and H-bond donors to predict activity against related targets .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for enantiomers or analogs .

Q. How can the stereospecific effects of this compound on receptor modulation be systematically investigated?

- Methodological Answer:

- Enantiomer Synthesis: Prepare the (3R)-enantiomer via chiral auxiliaries or asymmetric catalysis for comparative studies .

- Comparative Bioassays: Test both enantiomers in cellular models (e.g., GPCR-mediated cAMP assays) to identify stereospecific activity .

- X-ray Co-Crystallization: Resolve ligand-receptor complexes to visualize stereochemical binding preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.